2-(Ethoxymethyl)hexanoic acid

Description

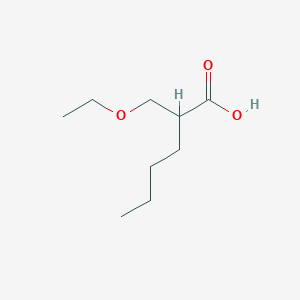

Structure

2D Structure

3D Structure

Properties

CAS No. |

813461-95-9 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(ethoxymethyl)hexanoic acid |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

PMRVKRBMIGOVGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(COCC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxymethyl Hexanoic Acid and Its Precursors

Historical Context of Related Carboxylic Acid Synthesis

The synthesis of substituted carboxylic acids is a cornerstone of organic chemistry, with historical roots stretching back to the 19th century. Early methods for creating α-branched acids, a class to which 2-(Ethoxymethyl)hexanoic acid belongs, laid the groundwork for more sophisticated modern techniques. Classic approaches such as the malonic ester synthesis and the acetoacetic ester synthesis were pivotal. These methods involve the alkylation of a stabilized enolate followed by hydrolysis and decarboxylation to yield the target carboxylic acid.

Another foundational technique is the carboxylation of organometallic reagents, particularly Grignard reagents. This involves the reaction of an alkyl magnesium halide with carbon dioxide, followed by acidic workup, to form a carboxylic acid with one additional carbon atom. libretexts.org For a branched acid like hexanoic acid, this would typically start from a secondary halide. The hydrolysis of nitriles, prepared via nucleophilic substitution (SN2) with a cyanide anion, also provided a reliable, albeit two-step, pathway to carboxylic acids from alkyl halides. libretexts.org These early methods, while robust, often lacked the selectivity and efficiency demanded by modern synthetic challenges.

Strategies for Constructing the Branched Hexanoic Acid Backbone

The core structure of this compound is a hexanoic acid molecule substituted at the second carbon (the α-carbon). The construction of this α-branched backbone is a critical step. Modern strategies typically rely on the high-yield alkylation of enolates derived from carboxylic acid precursors.

A common approach involves the deprotonation of a hexanoic acid derivative at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a reactive enolate. tandfonline.com This enolate can then be treated with an appropriate electrophile. For the direct synthesis of a simple branched hexanoic acid, such as 2-ethylhexanoic acid, the enolate of a butyric acid derivative could be alkylated with an ethyl halide. Analogously, to form the hexanoic acid backbone, one could alkylate the enolate of an acetic acid derivative with a butyl halide or, more commonly, alkylate the enolate of a butyric acid derivative with an ethyl halide.

An alternative industrial synthesis for the related compound 2-ethylhexanoic acid involves the aldol (B89426) condensation of butyraldehyde, followed by oxidation of the resulting aldehyde. researchgate.netmdpi.com This process highlights a different strategy for building the carbon framework, starting from smaller aldehyde units.

Table 1: Comparison of Backbone Construction Strategies

| Method | Precursors | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Enolate Alkylation | Hexanoic acid derivative, Alkyl halide | LDA, Strong Base | High versatility, Good for lab scale | Requires anhydrous conditions, Strong base needed |

| Aldol Condensation | Butyraldehyde | Base/Acid catalyst, Oxidizing agent | Industrially scalable, Uses simple precursors | Less versatile for diverse substitutions |

| Grignard Carboxylation | Secondary pentyl halide | Magnesium, CO₂ | Direct carboxylation | Grignard reagent reactivity can be an issue |

Introduction of the Ethoxymethyl Group: Ethers in Organic Synthesis

The defining feature of the target molecule is the ethoxymethyl group (-CH₂OCH₂CH₃) at the α-position. This requires the formation of an ether linkage, a fundamental transformation in organic synthesis.

Etherification Reactions for α-Substituted Carboxylic Acids

The most direct method to introduce the ethoxymethyl group is through the etherification of a suitable precursor, namely 2-(hydroxymethyl)hexanoic acid or its ester derivative. This precursor would first be synthesized, for instance, by reacting the enolate of hexyl hexanoate (B1226103) with formaldehyde. The subsequent etherification of the primary alcohol can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide.

Alternatively, the target ether can be formed by reacting an α-halo-substituted hexanoic acid ester with sodium ethoxide. Another approach involves the reaction of 2-hydroxyhexanoic acid as a precursor. organic-chemistry.orgnih.gov The hydroxyl group at the α-position would be alkylated. This requires careful selection of reaction conditions to prevent side reactions, such as elimination or reaction at the carboxylic acid group. Often, the carboxylic acid is protected as an ester during the etherification step to enhance stability and prevent unwanted reactions. oup.com

Protective Group Strategies Employing Ethoxymethyl Derivatives

Alkoxymethyl ethers, such as methoxymethyl (MOM) and β-methoxyethoxymethyl (MEM), are commonly used as protecting groups for alcohols in multi-step syntheses due to their stability under various conditions and their selective removal. libretexts.orgspcmc.ac.inwikipedia.org The chemistry involved in their introduction is directly analogous to the formation of the ethoxymethyl group in the target molecule.

Typically, an alcohol is converted to an alkoxymethyl ether by reaction with a reagent like methoxymethyl chloride (MOM-Cl) or 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a hindered base such as diisopropylethylamine. The ethoxymethyl group can be introduced using the corresponding chloromethyl ethyl ether (EOM-Cl). These groups are essentially acetals and are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. wikipedia.org While the ethoxymethyl group in this compound is a permanent part of the final structure, understanding the principles of its formation from protecting group chemistry provides a solid foundation for its synthesis.

Stereoselective Synthesis of this compound Enantiomers

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Controlling the stereochemical outcome of the synthesis to produce a single enantiomer is a significant goal in modern organic chemistry. wikipedia.org

Chiral Auxiliary-Mediated Approaches

A powerful strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily incorporating a chiral molecule into the reactant to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. acs.org

For the synthesis of α-substituted carboxylic acids, Evans oxazolidinones and pseudoephedrine amides are well-established and highly effective chiral auxiliaries. acs.org The general process is as follows:

Acylation: The chiral auxiliary, an amino alcohol derivative, is acylated with a carboxylic acid chloride or anhydride (B1165640) (e.g., hexanoyl chloride) to form an amide.

Diastereoselective Alkylation: The amide is deprotonated at the α-carbon with a base like LDA to form a conformationally rigid chiral enolate. The steric bulk of the auxiliary directs the approach of an incoming electrophile (e.g., a hydroxymethyl equivalent or a protected chloromethyl ether) to one face of the enolate, leading to the formation of one diastereomer in high excess.

Auxiliary Cleavage: The newly formed α-substituted product is cleaved from the auxiliary, typically via hydrolysis with acid or base, to yield the enantiomerically enriched carboxylic acid.

In a potential synthesis of (R)- or (S)-2-(Ethoxymethyl)hexanoic acid, one could acylate an Evans auxiliary with hexanoyl chloride, perform a diastereoselective alkylation with chloromethyl ethyl ether, and then cleave the auxiliary. This approach allows for predictable and high levels of stereocontrol, yielding the final product with high enantiomeric purity. tandfonline.com

Table 2: Common Chiral Auxiliaries for Asymmetric α-Alkylation

| Chiral Auxiliary | Typical Electrophiles | Diastereomeric Excess (de) | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Alkyl halides, Aldehydes | >95% | LiOH/H₂O₂ |

| Pseudoephedrine | Alkyl halides | >90% | Acidic/Basic Hydrolysis |

| SAMP/RAMP Hydrazones | Alkyl halides, Carbonyls | >95% | Ozonolysis |

Asymmetric Catalysis in α-Alkylation and Etherification

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of α-substituted carboxylic acids. The introduction of an ethoxymethyl group at the α-position of hexanoic acid can be approached through the asymmetric alkylation of a hexanoic acid enolate or its equivalent with an ethoxymethylating agent.

One well-established strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinones. nih.gov In this approach, hexanoic acid is first coupled to a chiral auxiliary. The resulting imide can be deprotonated to form a chiral enolate, which then reacts with an electrophile like chloromethyl ethyl ether. The steric hindrance provided by the chiral auxiliary directs the alkylation to one face of the enolate, leading to a high degree of stereocontrol. Subsequent removal of the auxiliary yields the desired α-substituted carboxylic acid in high enantiomeric excess.

Phase-transfer catalysis offers another viable method for the asymmetric α-alkylation of carboxylic acid derivatives. Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can facilitate the enantioselective alkylation of substrates like malonates. nih.gov An analogous approach could be developed for a derivative of hexanoic acid, where the catalyst forms a chiral ion pair with the enolate, guiding the approach of the electrophile.

The table below summarizes representative results for the asymmetric α-alkylation of carboxylic acid derivatives using different catalytic systems, which could be adapted for the synthesis of this compound.

| Catalyst/Auxiliary | Substrate | Electrophile | Enantiomeric Excess (ee) | Reference |

| Evans' Oxazolidinone | N-hexanoyl oxazolidinone | Benzyl bromide | >95% | nih.gov |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Diphenylmethyl tert-butyl α-methylmalonate | Allyl bromide | 98% | nih.gov |

| Chiral Lithium Amide | Phenylacetic acid | Methyl iodide | 80-90% | rsc.org |

A second key transformation is the etherification of an α-hydroxy acid precursor. Should an enantiopure α-hydroxyhexanoic acid be available, a Williamson ether synthesis with a suitable ethylating agent in the presence of a base would furnish the target compound.

Biocatalytic Routes for Enantiopure Production

Biocatalysis offers an environmentally benign and highly selective alternative for the production of enantiopure chiral molecules. For the synthesis of this compound, biocatalytic methods can be employed to generate the key precursor, enantiopure 2-hydroxyhexanoic acid, which can then be chemically converted to the final product.

One promising biocatalytic approach is the enantioselective hydroxylation of hexanoic acid at the α-position. Certain enzymes, such as α-oxidases found in peas (Pisum sativum), can catalyze the direct hydroxylation of long-chain carboxylic acids using molecular oxygen. acs.org This method has been shown to produce (R)-2-hydroxy acids with high enantiomeric purity. acs.org

Another strategy involves the use of engineered enzymes. For instance, directed evolution of P450 hydroxylases has led to biocatalysts capable of highly regio- and enantioselective C-H oxyfunctionalization of fatty acids. researchgate.net Such engineered enzymes could potentially be tailored to hydroxylate hexanoic acid at the α-position with high selectivity.

Furthermore, ketoacid reductases can be employed for the asymmetric reduction of α-keto acids. An α-ketohexanoic acid precursor could be stereoselectively reduced to the corresponding α-hydroxy acid. For example, a novel ketoacid reductase from Leuconostoc lactis has demonstrated high activity towards aromatic α-ketoacids, and similar enzymes could be identified or engineered for aliphatic substrates.

The table below presents examples of biocatalytic systems used for the synthesis of enantiopure α-hydroxy acids.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pea α-oxidase | Dodecanoic acid | (R)-2-Hydroxydodecanoic acid | >99% | acs.org |

| Engineered P450 | Octanoic acid | (R)-β-Hydroxyoctanoic acid | >99% | researchgate.net |

| Ketoacid Reductase (Leuconostoc lactis) | α-Keto-phenylpropionic acid | (R)-2-Hydroxy-3-phenylpropionic acid | >99% | researchgate.net |

Once the enantiopure 2-hydroxyhexanoic acid is obtained, the ethoxymethyl ether can be formed through a subsequent chemical etherification step.

Total Synthesis Approaches for Complex Molecules Incorporating the this compound Motif

While the this compound motif is not a prominent feature in a large number of complex natural products, the broader class of α-alkoxy acids is found in various biologically active molecules. The strategies employed for the total synthesis of these molecules can provide a blueprint for how a this compound unit could be incorporated.

In the context of a total synthesis, an α-alkoxy acid fragment is often prepared in an enantiomerically pure form early in the synthetic sequence and then coupled with other fragments. For example, in the synthesis of certain polyketide natural products, an α-hydroxy acid unit is often generated through asymmetric aldol reactions or Sharpless asymmetric dihydroxylation, and the resulting hydroxyl group is then protected as an ether.

The synthesis of the marine natural product Biyouyanagin A involved the elaboration of (S)-malic acid, an α-hydroxy dicarboxylic acid, into a key lactone intermediate. nih.gov This demonstrates how a chiral pool starting material containing the α-hydroxy acid core can be a strategic choice for introducing this functionality.

The incorporation of a this compound motif into a complex molecule would likely follow one of these established strategies:

Chiral Building Block Approach: Enantiopure this compound, synthesized via asymmetric catalysis or a biocatalytic route as described above, would be prepared as a standalone fragment. This fragment would then be coupled to the main molecular scaffold using standard peptide coupling or esterification reactions.

Late-Stage Functionalization: A hexanoic acid moiety already present in a complex intermediate could be functionalized at the α-position. This could involve an α-hydroxylation followed by etherification. This approach is more challenging due to potential issues with regioselectivity and chemoselectivity in a complex setting.

These approaches, while not directly reporting on the synthesis of molecules containing this compound, provide a solid foundation for its inclusion in future total synthesis endeavors.

Chemical Reactivity and Derivatization of 2 Ethoxymethyl Hexanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions, including esterification, amidation, reduction, and oxidation.

Esterification Reactions with Diverse Alcohols and Phenols

The conversion of 2-(ethoxymethyl)hexanoic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. youtube.commasterorganicchemistry.comchemguide.co.ukathabascau.ca This equilibrium-driven process often requires the removal of water to favor product formation, which can be accomplished using a Dean-Stark apparatus or by using a large excess of the alcohol. youtube.commasterorganicchemistry.com

Alternatively, carboxylate activation provides a milder route to esters. The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile in a substitution reaction with an alkyl halide. This SN2 pathway is particularly effective for producing esters from primary alkyl halides. youtube.com

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol, Phenol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl or Aryl Ester | Reversible reaction; often requires removal of water to drive to completion. youtube.commasterorganicchemistry.com |

Amidation and Peptide Coupling Methodologies

The formation of amides from this compound involves the reaction of the carboxylic acid with an amine. Direct thermal amidation is possible but often requires high temperatures and results in the formation of water as a byproduct. mdpi.com More commonly, the carboxylic acid is "activated" using coupling reagents to facilitate amide bond formation under milder conditions.

A variety of activating agents can be employed, such as carbodiimides (e.g., EDC) often in the presence of additives like HOBt or HOAt. mdpi.com Another approach involves the use of reagents like Woodward's reagent K, which activates the carboxylate to form an enol ester intermediate that readily reacts with amines. nih.govnih.govresearchgate.net Biocatalytic methods using enzymes like Candida antarctica lipase also provide a green alternative for amidation. researchgate.net

Table 2: Common Amidation Methodologies for Carboxylic Acids

| Method | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Direct Thermal Amidation | Amine, Heat | Amide | Requires high temperatures and removal of water. mdpi.com |

| Carbodiimide Coupling | Amine, EDC, HOBt | Amide | Forms a highly reactive O-acylisourea intermediate. mdpi.com |

| Woodward's Reagent K | Amine, Woodward's Reagent K | Amide | Activates the carboxylate to form an enol ester. nih.govnih.gov |

Reduction and Oxidation Pathways

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemguide.co.uklibretexts.orgbritannica.com The reaction proceeds in a dry ether solvent, followed by an acidic workup to yield the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgyoutube.com Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to alcohols. libretexts.orgyoutube.com

Further oxidation of the carboxylic acid group is generally not a common transformation as the carbon is already in a high oxidation state. libretexts.org Under harsh conditions, decarboxylation (loss of CO₂) can occur. libretexts.org The oxidation of the parent compound, 2-ethylhexanal (B89479), to 2-ethylhexanoic acid is a well-established industrial process, often utilizing oxygen or air as the oxidant, sometimes in the presence of catalysts like N-hydroxyphthalimide. nih.govresearchgate.netmdpi.comnih.gov

Table 3: Reduction of Carboxylic Acids

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Dry Ether 2. H₃O⁺ workup | Primary Alcohol | Powerful, non-selective reducing agent. chemguide.co.uklibretexts.org |

| Diborane (B₂H₆) | 1. THF 2. H₂O workup | Primary Alcohol | Also reduces carboxylic acids effectively. libretexts.orgyoutube.com |

Reactivity of the Ethoxymethyl Ether Linkage

The ethoxymethyl ether group in this compound serves as a protecting group for a hydroxyl function and can be selectively cleaved or potentially functionalized.

Selective Ether Cleavage Strategies

The cleavage of ether linkages typically requires strong acidic conditions. masterorganicchemistry.com For instance, treatment with strong acids like HI can lead to the cleavage of the ether bond to yield an alcohol and an alkyl iodide. masterorganicchemistry.com The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com

Milder and more selective methods have been developed for the cleavage of similar ether protecting groups. For example, β-methoxyethoxymethyl (MEM) ethers can be selectively cleaved using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile. acs.orgorganic-chemistry.org This method is notable for its mild, neutral reaction conditions and its compatibility with other protecting groups. acs.orgorganic-chemistry.org Lewis acids such as boron trichloride (BCl₃) have also been employed for the cleavage of methoxymethyl (MOM) ethers. acs.org

Table 4: Representative Ether Cleavage Methods

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| Strong Acid (e.g., HI) | Heat | Alcohol and Alkyl Halide | Harsh conditions, can be SN1 or SN2 depending on substrate. masterorganicchemistry.com |

| Cerium(III) Chloride (CeCl₃·7H₂O) | Refluxing Acetonitrile | Alcohol | Mild and selective method for MEM ether cleavage. acs.orgorganic-chemistry.org |

Potential for Ether Functionalization

While the primary reactivity of the ethoxymethyl group is its cleavage to unmask a hydroxyl group, the potential for direct functionalization exists, though it is less common. The ether linkage itself is generally inert to many reagents. masterorganicchemistry.com However, strategies for the functionalization of related structures, such as the oxidative cross-coupling of lignin-derived phenolic ethers with boronic acids to form diaryl ethers, suggest that under specific catalytic conditions, the C-O bond of an ether can participate in further bond-forming reactions. nih.gov The application of such methods to a simple aliphatic ether like the ethoxymethyl group in this compound would require further investigation.

Reactions at the Chiral C2 Center

The stereochemical integrity of the C2 center is a crucial aspect of the chemical reactivity of this compound, influencing its biological activity and its applications in stereospecific synthesis.

The chiral center at the C2 position of this compound is susceptible to epimerization and racemization under certain conditions. The presence of the adjacent carboxylic acid functionality can facilitate the removal of the α-proton, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a loss of stereochemical information.

The rate of this process is influenced by several factors, including the strength of the base, the solvent polarity, and the temperature. Strong bases can readily deprotonate the α-carbon, promoting racemization. nih.gov For instance, in peptide synthesis, the activation of carboxylic acid groups can increase the acidity of the α-proton, leading to epimerization, especially in the presence of basic reagents. nih.gov

Studies on similar chiral carboxylic acids have demonstrated that the choice of reaction conditions is critical to prevent unwanted epimerization. For example, in the separation of chiral carboxylic acids, the use of specific mobile phases and additives in chromatography can minimize racemization. google.com

Table 1: Factors Influencing Epimerization/Racemization at the C2 Center

| Factor | Influence on Racemization Rate | Rationale |

| Base Strength | Increases | Stronger bases more effectively abstract the acidic α-proton. nih.gov |

| Temperature | Increases | Provides the necessary activation energy for proton abstraction and enolate formation. |

| Solvent Polarity | Variable | Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate. |

| Activating Groups | Increases | Activation of the carboxyl group (e.g., as an ester or acid chloride) enhances the acidity of the α-proton. nih.gov |

Stereospecific reactions involving the carboxylic acid moiety of this compound are of significant interest for the synthesis of enantiomerically pure derivatives. These transformations aim to modify the carboxyl group without affecting the configuration of the C2 chiral center.

A key strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. For instance, the conversion of a racemic carboxylic acid to a mixture of diastereomers by reaction with a chiral amine is a common method for enantiomer resolution. libretexts.org These diastereomers can then be separated based on their different physical properties. libretexts.org

Furthermore, stereospecific reactions can be designed where the starting material's stereochemistry dictates the product's stereochemistry. khanacademy.org For example, in nucleophilic acyl substitution reactions, if the chiral center is not directly involved in the bond-breaking or bond-forming steps, its configuration is typically retained. However, care must be taken to avoid conditions that could lead to epimerization as discussed previously.

The principles of stereoselective synthesis, where one stereoisomer is formed preferentially over another, are also applicable. masterorganicchemistry.com This can be achieved through the use of chiral reagents or catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer. masterorganicchemistry.com

Advanced Derivatization for Specialized Research Applications

The functional groups of this compound provide handles for its chemical modification, enabling the synthesis of advanced derivatives for various research applications.

The carboxylic acid group of this compound is a prime target for conjugation to other molecules to create chemical probes. Bioconjugation techniques can be employed to link the acid to biomolecules such as proteins, peptides, or nucleic acids. thermofisher.com

A common approach involves the activation of the carboxylic acid, for example, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate that can then react with an amine-containing molecule to form a stable amide bond. thermofisher.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). thermofisher.com

This conjugation strategy allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, to this compound. The resulting probes can be used to study the distribution, localization, and interactions of the parent molecule in biological systems. A variety of derivatization reagents are available for labeling carboxylic acids for detection in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net

Table 2: Common Reagents for Carboxylic Acid Conjugation

| Reagent Class | Example | Resulting Linkage | Application |

| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amide | Coupling to primary amines. thermofisher.com |

| Activating Agents | NHS (N-hydroxysuccinimide) | Amide | Forms stable active esters for reaction with amines. thermofisher.com |

| Hydrazides | - | Hydrazone | Reaction with aldehydes and ketones after activation. |

| Alkynes/Azides | Alkyne- or azide-modified linkers | Triazole (via Click Chemistry) | For bioorthogonal labeling. lumiprobe.com |

The bifunctional nature of this compound, possessing both a carboxylic acid and an ether group, makes it a potential monomer for the synthesis of macrocycles and polymers. The carboxylic acid can be used in various macrocyclization reactions, such as macrolactonization or macrolactamization, to form large ring structures. The success of such reactions often depends on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

In the context of polymer chemistry, this compound could serve as a functional monomer. The carboxylic acid group can be polymerized through condensation reactions to form polyesters or polyamides. The ether side chain would then impart specific properties to the resulting polymer, such as increased flexibility or altered solubility. The polymerization of functionalized monomers is a key strategy for creating diverse polymer libraries. researchgate.net For instance, carboxylic acid-based alkoxyamines have been used as initiators for controlled radical polymerization. rsc.org

Research into the synthesis of polymers from carboxylic acid monomers has explored various techniques, including RAFT polymerization initiated by the radical decarboxylation of carboxylic acids. chemrxiv.org The incorporation of monomers with specific functionalities is a powerful tool for designing materials with desired chemical and physical properties. acs.org

Analytical and Spectroscopic Characterization in Research Environments

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating 2-(Ethoxymethyl)hexanoic acid and determining its purity. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte, as well as the specific analytical question being addressed, such as the separation of enantiomers.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape. Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl esters.

When coupled with a Flame Ionization Detector (GC-FID), this method provides quantitative information on the purity of the sample. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The mass spectrometer provides detailed information on the mass-to-charge ratio of the fragmented ions, allowing for the identification of the parent compound and any co-eluting substances.

Table 1: Representative GC Method Parameters for the Analysis of Derivatized Carboxylic Acids

| Parameter | Typical Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector (FID) | 300 °C |

| Detector (MS) | Ion Source: 230 °C, Quadrupole: 150 °C |

Note: These are illustrative parameters and would require optimization for the specific analysis of this compound.

Due to the chiral center at the second carbon of the hexanoic acid chain, this compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for their separation. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are commonly employed for the separation of chiral carboxylic acids nih.govphenomenex.com. The mobile phase composition, often a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks nih.gov. Detection is commonly performed using a UV detector, as the carboxylic acid chromophore absorbs in the low UV region.

Table 2: Illustrative HPLC Conditions for Enantiomeric Separation of Chiral Acids

| Parameter | Typical Value |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Note: The specific conditions would need to be developed and validated for this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm oregonstate.edu. The proton on the chiral carbon (C2) would likely be a multiplet due to coupling with adjacent protons. The methylene protons of the ethoxymethyl group (-O-CH₂-CH₃ and -O-CH₂-O-) would have distinct chemical shifts, with those closer to the oxygen atoms being more downfield (typically in the 3.4-4.5 ppm range) pressbooks.pubopenstax.org. The remaining protons of the hexanoyl chain would appear in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm oregonstate.edu. The carbons of the ethoxymethyl group that are directly bonded to oxygen would be expected in the 50-80 ppm region pressbooks.pubopenstax.org. The chiral carbon (C2) and the other carbons of the hexanoyl chain would appear at higher field strengths.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu) oregonstate.edulibretexts.org. Another characteristic fragmentation for aliphatic carboxylic acids is the McLafferty rearrangement whitman.edu. The ether linkage may also be a site of fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition, thus confirming the molecular formula of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M-17]+ | Loss of -OH |

| [M-45]+ | Loss of -COOH |

| [M-73]+ | Loss of -CH₂OCH₂CH₃ |

Note: These are predicted fragments and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by two key absorptions.

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid orgchemboulder.com. Superimposed on this broad band would be the C-H stretching vibrations. A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid orgchemboulder.com. Additionally, a distinct C-O stretching band for the ether linkage would be expected in the 1050-1150 cm⁻¹ region pressbooks.pubopenstax.org.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, very broad and strong |

| 2850-2960 | C-H | Alkane, sharp |

| 1700-1725 | C=O | Carboxylic acid, strong and sharp |

| 1050-1150 | C-O | Ether, strong |

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are indispensable for quantifying the enantiomeric purity of chiral compounds like this compound. These techniques rely on the differential interaction of enantiomers with polarized light.

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer. For this compound, a solution of a known concentration is placed in a polarimeter, and the observed rotation (α) is measured. The specific rotation, [α], is then calculated using the formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration of the sample in grams per milliliter.

The enantiomeric excess (% ee) can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

% ee = ([α]sample / [α]pure enantiomer) × 100

Table 1: Hypothetical Polarimetry Data for this compound Enantiomers

| Enantiomer | Concentration (g/mL in Chloroform) | Observed Rotation (°) | Specific Rotation [α]D20 |

|---|---|---|---|

| (R)-2-(Ethoxymethyl)hexanoic acid | 0.05 | +X.XX | +XX.X |

| (S)-2-(Ethoxymethyl)hexanoic acid | 0.05 | -X.XX | -XX.X |

| Sample A | 0.05 | +Y.YY | +YY.Y |

Note: The values in this table are hypothetical and serve as an illustrative example of how experimental data for this compound would be reported.

Based on the hypothetical data for Sample A, the enantiomeric excess would be calculated, providing a quantitative measure of its purity.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. An optically active molecule like this compound will absorb the two components of circularly polarized light differently, resulting in a CD spectrum.

The CD spectrum is a plot of the difference in absorbance (ΔA = Aleft - Aright) versus wavelength. Enantiomers produce mirror-image CD spectra. The shape and sign of the Cotton effects (the characteristic peaks in a CD spectrum) can be used to determine the absolute configuration and to quantify the enantiomeric excess of a sample.

For this compound, the carboxylic acid chromophore would be the primary focus of the CD analysis. The position and sign of the n → π* transition of the carbonyl group would be particularly informative. A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against the known enantiomeric excess of a series of standards. This allows for the determination of the enantiomeric purity of unknown samples.

Table 2: Illustrative Circular Dichroism Data for this compound

| Enantiomer/Sample | Wavelength of Maximum Absorption (λmax, nm) | Molar Circular Dichroism (Δε, M-1cm-1) |

|---|---|---|

| (R)-2-(Ethoxymethyl)hexanoic acid | ~210 | Positive |

| (S)-2-(Ethoxymethyl)hexanoic acid | ~210 | Negative |

| Racemic Mixture | ~210 | 0 |

Note: This table provides a conceptual representation of the expected CD spectral characteristics for the enantiomers of this compound.

Advanced Crystallographic Analysis of Crystalline Derivatives (if applicable)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. However, this technique requires a single, well-ordered crystal. If this compound is a liquid or an oil at room temperature, or if it does not readily form suitable crystals, it can be converted into a crystalline derivative.

For a carboxylic acid like this compound, this is often achieved by forming a salt with a chiral amine of known absolute configuration, such as (R)- or (S)-α-phenylethylamine. This results in the formation of diastereomeric salts which can often be separated by crystallization.

Once a suitable crystal of a derivative is obtained, single-crystal X-ray diffraction analysis can be performed. This analysis yields a detailed map of the electron density within the crystal, from which the precise arrangement of all atoms in the molecule can be determined. By knowing the absolute configuration of the chiral auxiliary used, the absolute configuration of the this compound enantiomer in the crystal can be unambiguously assigned.

While no published crystallographic data for derivatives of this compound were found, the outcome of such an analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular structure and its stereochemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-2-(Ethoxymethyl)hexanoic acid |

| (S)-2-(Ethoxymethyl)hexanoic acid |

| (R)-α-phenylethylamine |

Applications and Utility in Academic Research and Development

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a crucial component temporarily integrated into an organic compound to guide the stereochemical result of a synthesis. wikipedia.org The inherent chirality of the auxiliary influences the stereoselectivity of subsequent reactions, and it can typically be recovered for later use. wikipedia.org Chiral auxiliaries are a key strategy for chemists to selectively produce a desired stereoisomer of a compound, which is particularly important as most biological molecules and pharmaceutical targets exist as one of two possible enantiomers. wikipedia.org

Chiral carboxylic acids, in particular, are a significant class of chiral building blocks. Their preparation mainly involves asymmetric synthesis, biosynthesis, and the resolution of optical isomers. These building blocks are valuable intermediates in the creation of natural products and pharmaceuticals. The development of new drugs increasingly relies on chiral building blocks for lead optimization and for discovering efficient compounds in the early stages of research. This is largely because biological targets are almost always chiral, necessitating a precise match of chirality for effective drug-receptor interactions.

While the principles of using chiral auxiliaries and building blocks are well-established, specific documented examples of 2-(Ethoxymethyl)hexanoic acid being widely used as a chiral building block in asymmetric synthesis are not prevalent in readily accessible literature. wikipedia.orgsigmaaldrich.comresearchgate.netnih.govmatilda.sciencemdpi.com The potential for its use exists, given its structure, but detailed research findings or established protocols are limited.

Development of this compound as a Research Probe

Small-molecule fluorescent probes are instrumental in sensing and imaging in biological systems. These sensors are typically composed of small organic fluorophores that exhibit good cell membrane permeability and can be rationally designed for specific analyte selectivity and optimal photophysical properties. nih.gov The design of such probes often involves integrating a fluorophore with a binding unit, sometimes through a flexible linker, to target specific molecules or enzymes. nih.govchemrxiv.org

The development of fluorescent probes for sensing metal ions or specific biological molecules is an active area of research. nih.gov For example, probes have been designed to detect redox-active biological metals by binding to them and producing a fluorescent signal. nih.gov Similarly, fluorescent probes have been developed to target enzymes like cyclooxygenase-2 (COX-2), which can be valuable for the early diagnosis of diseases such as cancer. nih.govchemrxiv.org

While the methodologies for creating research probes are well-documented, there is no specific information in the searched literature detailing the development or application of this compound as a research probe, fluorescent or otherwise. nih.govnih.govchemrxiv.orgrsc.orgresearchgate.net

Precursor in the Synthesis of Biologically Relevant Molecules (Non-Clinical)

The synthesis of biologically active molecules is a cornerstone of chemical and pharmaceutical research. researchgate.netresearchgate.netnih.govsapub.orgmdpi.com Hexanoic acid and its derivatives, for instance, can be precursors for fine chemicals and have diverse industrial applications. nih.govresearchgate.net Biosynthetic pathways for the production of hexanoic acid have been engineered in microorganisms like Kluyveromyces marxianus. nih.govresearchgate.net

In the context of natural product synthesis, small libraries of related compounds are often synthesized to aid in the identification of new natural products from complex mixtures like essential oils. nih.govresearchgate.net This "synthetic approach" allows for the confirmation of structures through co-injection and comparison of spectral data. nih.govresearchgate.net

However, specific instances of this compound being used as a precursor in the synthesis of biologically relevant molecules in a non-clinical research setting are not detailed in the available literature. nih.govresearchgate.netnih.govresearchgate.net

Contributions to Materials Science Research (e.g., as a monomer for specialized polymers, non-commercial focus)

The synthesis of advanced polymer materials is a rapidly growing field, driven by the demand for materials with specific, high-performance properties. mdpi.com Research in this area explores innovative approaches to enhance material performance, functionality, and environmental compatibility. mdpi.com

However, there is no information in the provided search results to suggest that this compound has been used as a monomer for specialized polymers or has made other contributions to materials science research in a non-commercial context.

Patents and Patent Literature for Novel Synthetic Routes or Research Applications

Patent literature is a valuable source of information on novel synthetic methods and applications of chemical compounds. Several patents describe processes for the synthesis of the related compound, 2-ethylhexanoic acid, and its metal salts. justia.commdpi.comgoogle.comgoogle.compatsnap.com These patents often focus on improving reaction yields, reducing costs, and minimizing by-products. google.comgoogle.com For example, methods for synthesizing metal 2-ethylhexanoates with high purity for applications in microelectronics have been patented. justia.com

Additionally, patents may claim the use of certain compounds in various applications, such as cosmetic compositions. google.com A patent also exists for novel chiral compounds derived from hexanoic acid esters and their use in the synthesis of other chiral molecules. google.com

However, a specific search for patents related to novel synthetic routes or research applications for this compound did not yield any direct results. The existing patent literature primarily focuses on the structurally similar but distinct compound, 2-ethylhexanoic acid. justia.commdpi.comgoogle.comgoogle.compatsnap.comgoogle.comgoogle.comnih.gov

Future Directions and Emerging Research Avenues for 2 Ethoxymethyl Hexanoic Acid

Exploration of Novel, Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and energy-efficient processes. nih.govreachemchemicals.compnas.org Future research into 2-(Ethoxymethyl)hexanoic acid will likely prioritize the development of sustainable synthetic pathways that adhere to these principles.

Current synthetic approaches to functionalized carboxylic acids often rely on traditional methods that may involve hazardous reagents and generate significant waste. acs.org Emerging sustainable alternatives that could be adapted for the synthesis of this compound include:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. rsc.org Researchers at Tokyo Institute of Technology have demonstrated a biocatalyzed carboxylation reaction, showcasing the potential for enzymatic processes in carbon dioxide fixation to produce valuable carboxylic acids. synbiobeta.com This approach could be explored for the synthesis of this compound, potentially reducing the reliance on harsh chemical oxidants.

Catalytic Oxidations: The development of efficient catalytic systems for the oxidation of aldehydes to carboxylic acids is a key area of green chemistry. mdpi.com An efficient method for synthesizing 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal (B89479) using oxygen in the presence of N-hydroxyphthalimide, achieving high selectivity under mild conditions. mdpi.comresearchgate.net Similar strategies could be investigated for the synthesis of this compound.

Use of Renewable Feedstocks: A significant goal of green chemistry is the utilization of renewable resources. laxai.com Future synthetic routes could explore the use of bio-based starting materials to construct the carbon backbone of this compound.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Starting Materials | Often petroleum-based | Bio-based, renewable sources |

| Reagents | Stoichiometric, often hazardous oxidants | Catalytic, safer alternatives (e.g., O2, H2O2) |

| Solvents | Volatile organic compounds | Water, supercritical CO2, ionic liquids |

| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions |

| Waste Generation | Higher E-factor (waste/product ratio) | Lower E-factor, improved atom economy |

Development of Advanced Stereoselective Methodologies

The stereochemistry of a molecule is crucial for its biological activity. As this compound possesses a chiral center at the alpha-carbon, the development of stereoselective synthetic methods is of significant interest. Such methods would allow for the synthesis of enantiomerically pure forms of the compound, which is essential for studying its interactions with chiral biological systems.

Future research in this area could focus on:

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. For instance, the stereoselective synthesis of 2-aryl-2-hydroxybutanoic acid has been achieved using menthyl as a chiral auxiliary. nih.gov

Organocatalysis: The development of small organic molecules as catalysts for enantioselective reactions has revolutionized organic synthesis. This approach could be applied to the synthesis of chiral α-alkoxy esters. researchgate.net

Photochemical Methods: Photocycloaddition reactions have been used for the diastereoselective synthesis of α-amino-β-hydroxy carboxylic acid esters, highlighting the potential of light-mediated reactions in stereoselective synthesis. nih.govacs.org

Deeper Mechanistic Understanding of its Chemical and Hypothetical Biological Interactions

The carboxylic acid functional group is a key component of many pharmaceuticals and agrochemicals, influencing properties such as solubility and biological target interaction. wiley-vch.de The ethoxymethyl group at the alpha-position of this compound introduces a degree of lipophilicity that can significantly impact its pharmacokinetic and pharmacodynamic properties. nih.gov

Future investigations should aim to elucidate:

Physicochemical Properties: A thorough characterization of the compound's pKa, lipophilicity (logP), and solubility will be essential. Computational models can be employed to predict these properties and guide experimental studies. nih.gov

Hypothetical Biological Targets: The structural similarity to other biologically active carboxylic acids suggests potential interactions with various enzymes or receptors. For example, some branched-chain carboxylic acids have been shown to interact with histone deacetylases. nih.gov

Metabolic Stability: The ether linkage in the ethoxymethyl group may be subject to metabolic cleavage. Understanding the metabolic fate of this compound is crucial for any potential therapeutic application.

Design and Synthesis of New Derivatives with Tunable Properties

Systematic structural modifications of this compound can lead to the discovery of new derivatives with optimized properties. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. drugdesign.orgyoutube.com

Future synthetic efforts could explore:

Variation of the Alkyl Chain: Modifying the length and branching of the hexanoic acid backbone can influence lipophilicity and steric interactions with biological targets.

Modification of the Ether Linkage: Replacing the ethyl group in the ethoxymethyl moiety with other alkyl or aryl groups can fine-tune the electronic and steric properties of the molecule.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to potentially improve metabolic stability or target binding. nih.gov

| Derivative Class | Potential Property Modification |

| Alkyl Chain Analogs | Altered lipophilicity and steric bulk |

| Ether Moiety Variants | Modified electronic and steric properties |

| Carboxylic Acid Bioisosteres | Improved metabolic stability and target affinity |

Integration with Advanced High-Throughput Screening Techniques for Research Purposes

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large libraries of compounds for activity against a specific biological target. bmglabtech.com While no specific HTS campaigns for this compound have been reported, the integration of this technology will be crucial for exploring its biological potential.

Future research should focus on:

Assay Development: Designing and validating robust biochemical and cell-based assays suitable for HTS is a critical first step. nih.gov Assays for enzymes that are known to be modulated by carboxylic acids could be a starting point.

Library Synthesis: The creation of a diverse library of this compound derivatives, as described in the previous section, will be necessary for effective HTS campaigns.

Data Analysis: The vast amounts of data generated from HTS require sophisticated computational tools for analysis and identification of "hit" compounds.

Contributions to Interdisciplinary Research Fields

The study of this compound is not confined to traditional organic chemistry but has the potential to contribute to several interdisciplinary fields.

Chemical Biology: As a potential modulator of biological processes, this compound and its derivatives could serve as chemical probes to study the function of specific proteins or pathways. The carboxylic acid functional group can be used as a handle for further functionalization, such as the attachment of fluorescent tags or affinity labels. princeton.eduresearchgate.net

Green Chemistry: The development of sustainable synthetic routes for this compound, as discussed in section 7.1, will contribute to the broader goals of green chemistry by providing new, environmentally benign methodologies for the synthesis of functionalized molecules. nih.gov The principles of atom economy, waste reduction, and the use of renewable resources are central to this endeavor. acs.org

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(Ethoxymethyl)hexanoic acid, and how can reaction efficiency be optimized?

The synthesis typically involves etherification or alkylation reactions. A nucleophilic substitution approach starts with 2-(bromomethyl)hexanoic acid treated with sodium ethoxide in ethanol under reflux (70–90°C) to introduce the ethoxymethyl group . Catalytic methods using transition metals (e.g., palladium) improve selectivity . Key optimization parameters include solvent polarity (DMF or THF), stoichiometric ratios (1:1.2 nucleophile:substrate), and purification via fractional distillation or recrystallization. Purity (≥95%) is verified by GC-MS or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral signatures distinguish it from isomers?

High-resolution NMR (¹H, ¹³C, 2D-COSY/HSQC) identifies the ethoxymethyl proton triplet (δ 3.4–3.6 ppm) and carboxylic acid carbon (δ 170–175 ppm) . IR confirms the carbonyl stretch (1700–1720 cm⁻¹), while MS/MS fragments ([M-H]⁻ at m/z 173) yield diagnostic ions (e.g., m/z 85 for the ethoxymethyl chain) .

Q. How do solubility and stability profiles of this compound influence its handling in laboratory settings?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water (<0.01 g/L at 20°C) . Stability tests under accelerated conditions (40–60°C for 30 days) in inert atmospheres show minimal degradation, but trace metals (Fe³⁺, Cu²⁺) can catalyze decomposition, necessitating chelating agents like EDTA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for introducing the ethoxymethyl group during synthesis?

Contradictions arise from varying catalysts (e.g., homogeneous vs. heterogeneous), solvent systems, or impurity levels. Systematic studies should:

Q. What mechanistic insights can isotopic labeling (e.g., ¹³C) provide about the metabolic fate of this compound in plant systems?

¹³C-labeled this compound tracks translocation and metabolism. In hydroponic studies, roots retain >90% of the labeled compound, while shoots show trace incorporation into stress-related metabolites (e.g., proline, glutathione) . LC-MS/MS quantifies isotopic enrichment in key pathways (mevalonate, linolenic acid), linking bioactivity to systemic resistance .

Q. How does this compound modulate ROS scavenging in plants under abiotic stress, and what experimental controls ensure data validity?

The compound upregulates SOD, CAT, and APX activities by 30–50% in cold-stressed plants (4°C, 72 hours) . Experimental designs must:

Q. What computational models predict the solvation behavior and partition coefficients (logP) of this compound in biphasic systems?

Molecular dynamics (MD) simulations with OPLS-AA force fields model solvation free energy (ΔG_solv) in water/octanol. Quantum mechanical methods (COSMO-RS) predict logP (2.5–2.9), validated experimentally via shake-flask assays at pH 7.0 .

Methodological Notes

- Data Contradictions : Thermal stability studies require standardized protocols (e.g., ISO 11357) to mitigate solvent- or impurity-driven discrepancies .

- Advanced Analytics : Hyphenated techniques (LC-MS/MS, GC×GC) resolve co-eluting impurities in complex matrices .

- Biological Studies : Confocal microscopy with H₂DCFDA probes visualizes ROS dynamics in real-time, correlating biochemical data with spatial resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.